molecular formula C24H22N2O2 B13126217 1-(Methylamino)-4-(3-propylanilino)anthracene-9,10-dione CAS No. 114608-60-5

1-(Methylamino)-4-(3-propylanilino)anthracene-9,10-dione

Cat. No.: B13126217
CAS No.: 114608-60-5
M. Wt: 370.4 g/mol
InChI Key: LBQOMFISWBJNPW-UHFFFAOYSA-N
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Description

1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of nitro groups to the anthracene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Alkylation: Introduction of the methylamino and propylphenylamino groups.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione could have applications in:

    Chemistry: As a precursor for synthesizing other complex molecules.

    Biology: Potential use in studying biological processes or as a fluorescent marker.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in organic electronics, dyes, or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. In industrial applications, it could act as a catalyst or participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound with a simpler structure.

    1-Aminoanthracene: A derivative with a single amino group.

    9,10-Anthraquinone: An oxidized form of anthracene.

Uniqueness

1-(Methylamino)-4-((3-propylphenyl)amino)anthracene-9,10-dione is unique due to its specific functional groups and their positions on the anthracene ring. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

114608-60-5

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-(methylamino)-4-(3-propylanilino)anthracene-9,10-dione

InChI

InChI=1S/C24H22N2O2/c1-3-7-15-8-6-9-16(14-15)26-20-13-12-19(25-2)21-22(20)24(28)18-11-5-4-10-17(18)23(21)27/h4-6,8-14,25-26H,3,7H2,1-2H3

InChI Key

LBQOMFISWBJNPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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